molecular formula C21H19NO B11987870 N-benzhydryl-4-methylbenzamide

N-benzhydryl-4-methylbenzamide

Cat. No.: B11987870
M. Wt: 301.4 g/mol
InChI Key: XOJLKHTUDSIRKF-UHFFFAOYSA-N
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Description

N-benzhydryl-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific biological data for this compound is limited, its structural features place it within a well-studied class of benzamide derivatives. Benzamide analogues are extensively investigated for their role as small molecule inhibitors targeting key enzymatic pathways involved in disease progression . Specifically, research on similar 4-substituted benzamide compounds has demonstrated potent inhibitory activity against histone deacetylase (HDAC) enzymes, Janus kinase 2 (JAK2), and the epidermal growth factor receptor (EGFR) . These receptors are critical targets in oncology, particularly for developing therapies against solid tumors and breast cancer cell lines such as MCF-7 and MDA-MB-231 . The benzhydryl (diphenylmethyl) group in its structure is a common pharmacophore in drug discovery, known to enhance binding affinity and metabolic stability. This makes this compound a valuable scaffold for developing novel therapeutic agents and a useful chemical intermediate for further synthetic exploration. The compound is intended for research applications only, including as a reference standard, a building block in organic synthesis, and for in vitro biological screening. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-benzhydryl-4-methylbenzamide

InChI

InChI=1S/C21H19NO/c1-16-12-14-19(15-13-16)21(23)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,22,23)

InChI Key

XOJLKHTUDSIRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzhydryl 4 Methylbenzamide

Mechanistic Investigations of Amidation Reactions

Recent progress in synthetic chemistry has led to the development of sophisticated methods for amide bond formation. These approaches often rely on novel reaction pathways that circumvent the limitations of traditional methods, offering improved efficiency and substrate scope.

A novel one-pot procedure has been developed for the oxidative amidation of aldehydes, which proceeds through the in situ generation of reactive nitrile imine (NI) intermediates. acs.org This methodology has been successfully applied to the synthesis of N-benzhydryl-4-methylbenzamide. The process begins with the reaction of an aldehyde, such as 4-methylbenzaldehyde, with an auxiliary like 2-nitrophenylhydrazine to form a hydrazone. acs.org

Subsequent treatment with potassium bromide (KBr), Oxone, and potassium carbonate (K2CO3) facilitates an in situ oxidation, leading to the formation of a hydrazonyl bromide. acs.org Mechanistic studies and control experiments have revealed that the nitrile imine, generated from the hydrazonyl bromide, undergoes a rapid oxidation to form an acyl diazene species. acs.orgresearchgate.net This highly reactive acyl diazene then serves as the acylating agent, reacting with an amine nucleophile to furnish the final amide product. acs.org This method is notable for its operational simplicity and its applicability to a range of substrates, including those relevant to pharmaceutical synthesis. acs.orgresearchgate.net

The reaction sequence can be summarized as follows:

Formation of hydrazone from 4-methylbenzaldehyde and 2-nitrophenylhydrazine.

In situ oxidation to form a hydrazonyl bromide.

Generation of a nitrile imine intermediate.

Rapid oxidation of the nitrile imine to a reactive acyl diazene.

N-acylation of benzhydrylamine by the acyl diazene to yield this compound.

The Ritter reaction is a classical and highly effective method for preparing N-alkyl amides, particularly those with a tertiary alkyl group on the nitrogen atom. researchgate.netwikipedia.org This reaction involves the electrophilic addition of a carbocation to a nitrile, which, after hydrolysis of the resulting nitrilium ion, yields the amide. wikipedia.orgmissouri.edu

For the synthesis of N-benzhydrylamides, a significant modification involves the reaction of benzhydrol with a nitrile in refluxing formic acid. researchgate.netorganic-chemistry.org This approach is advantageous as it does not require a strong, corrosive acid catalyst like sulfuric acid, which is traditionally used. researchgate.netorganic-chemistry.org The reaction is believed to proceed through an SN1 mechanism where formic acid facilitates the formation of a stable benzhydryl carbocation. organic-chemistry.org This carbocation is then trapped by the nitrile (e.g., 4-methylbenzonitrile) to form a nitrilium ion intermediate, which is subsequently hydrolyzed to the target amide. wikipedia.orgmissouri.edu

The use of formic acid provides milder reaction conditions, which allows for the preparation of various amides in fair to good yields without the need for chromatographic purification. researchgate.netorganic-chemistry.org The scope of this reaction is generally limited to alcohols that can form stable carbocations. organic-chemistry.org Other heterogeneous acid catalysts, such as sulfonic-acid-functionalized silica and Amberlyst®-15(H), have also been employed in Ritter reactions to afford amides in high yields under solvent-free or mild conditions, highlighting the versatility of this approach. researchgate.net

Amides are generally considered poor nucleophiles, which can make direct N-alkylation challenging. Catalytic methods, particularly those employing a "borrowing hydrogen" or "hydrogen auto-transfer" strategy, have emerged as powerful tools for the N-alkylation of amides with alcohols. nih.govresearchgate.net This atom-economical process avoids the use of stoichiometric amounts of alkyl halides and strong bases, generating water as the only byproduct. researchgate.netrsc.org

The mechanism involves several catalytic steps:

Dehydrogenation : The catalyst, such as a cobalt nanoparticle or a palladium pincer complex, first facilitates the dehydrogenation of the alcohol (e.g., benzhydrol) to the corresponding aldehyde or ketone. nih.govresearchgate.net

Condensation : The primary amide (e.g., 4-methylbenzamide) then undergoes a condensation reaction with the in situ-generated aldehyde. nih.gov

Hydrogenation : The resulting intermediate, likely an N-acylimine, is then hydrogenated by the metal-hydride species that was formed during the initial dehydrogenation step, yielding the N-alkylated amide and regenerating the active catalyst. nih.govresearchgate.net

This methodology is effective for a broad range of substrates, including the reaction of benzamides with benzylic alcohols. nih.gov The use of well-defined catalysts allows for high selectivity and efficiency, making it a practical and sustainable route for the synthesis of secondary amides from poorly nucleophilic primary amides. researchgate.netrsc.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the efficiency and yield of synthetic transformations, careful optimization of reaction parameters such as solvent, temperature, catalysts, and additives is crucial.

The choice of solvent and the reaction temperature can dramatically impact reaction rates, yields, and selectivity. In the synthesis of this compound and related compounds, these parameters are tailored to the specific methodology.

For the one-pot oxidative amidation , the reaction is typically initiated at a low temperature (0 °C) during the addition of oxidizing agents to control the exothermic reaction, and then warmed to a higher temperature (50 °C) to drive the reaction to completion. acs.org Solvents like N,N-dimethylformamide (DMF) are used to ensure the solubility of the various reagents. acs.org

In the Ritter reaction using formic acid, the temperature is set to reflux to provide sufficient energy for the formation of the benzhydryl carbocation. researchgate.netorganic-chemistry.org For other heterogeneous Ritter reactions, temperatures around 80 °C are common. researchgate.net

For catalytic N-alkylation reactions, toluene is often the solvent of choice. researchgate.netresearchgate.net The reaction temperature is typically elevated, ranging from 110 °C to 130 °C, to facilitate the initial dehydrogenation of the alcohol, which is often the rate-determining step. nih.govresearchgate.net

Table 1: Influence of Solvent and Temperature on Different Synthetic Methods

Synthetic Method Typical Solvent(s) Typical Temperature Profile Effect on Reaction
One-Pot Oxidative Amidation N,N-dimethylformamide (DMF) 0 °C to 50 °C Controls initial reactivity and ensures completion.
Ritter Reaction Formic Acid or Toluene Reflux or ~80-110 °C Facilitates carbocation formation and subsequent nucleophilic attack.

This table is generated based on data from multiple sources.

Catalysts and additives are fundamental to the success and selectivity of these advanced synthetic methods.

In the one-pot oxidative amidation , a combination of reagents is essential. KBr acts as a bromide source for the formation of the hydrazonyl bromide, while Oxone serves as the powerful oxidant. Potassium carbonate (K2CO3) is used as a base to facilitate the elimination and subsequent steps. acs.org The specific combination of these reagents is critical for the in situ generation of the reactive acyl diazene intermediate.

For the Ritter reaction , the catalyst is typically an acid. In the modified synthesis of N-benzhydrylamides, formic acid itself serves as the catalyst. organic-chemistry.org In other systems, heterogeneous solid acid catalysts like Amberlyst®-15(H) or metal salts such as iron(III) perchlorate have been used to promote the reaction efficiently and allow for easier catalyst recovery. researchgate.netmissouri.edu

The catalytic N-alkylation of amides relies on transition metal catalysts. Highly dispersed cobalt nanoparticles supported on carbon have proven to be effective and recyclable catalysts. nih.govresearchgate.net Palladium(II) pincer complexes are also highly efficient. researchgate.net In these reactions, a base such as potassium hydroxide (KOH) or cesium carbonate (Cs2CO3) is a crucial additive, likely promoting the dehydrogenation of the alcohol and the condensation step. researchgate.netresearchgate.net The choice of catalyst and base can significantly influence the reaction's efficiency and substrate scope.

Table 2: Role of Catalysts and Additives

Synthetic Method Catalyst/Additive Role
One-Pot Oxidative Amidation KBr, Oxone, K2CO3 Act as bromide source, oxidant, and base to generate the reactive intermediate.
Ritter Reaction Formic Acid or Solid Acid Catalysts Proton source to facilitate carbocation formation from the alcohol.
Catalytic N-Alkylation Cobalt Nanoparticles or Pd(II) Complexes Catalyzes the hydrogen transfer cycle (dehydrogenation/hydrogenation).

This table is generated based on data from multiple sources.

Development of Novel and Sustainable Synthetic Routes

The synthesis of this compound, a compound of interest in various chemical research fields, has traditionally followed conventional amidation pathways. However, the growing emphasis on sustainable chemical manufacturing has spurred the development of advanced synthetic methodologies that align with the principles of green chemistry and offer enhanced chemo- and stereoselectivity. These modern approaches aim to minimize environmental impact, reduce waste, and improve reaction efficiency.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on creating more environmentally benign and economically viable processes. This involves the use of safer solvents, catalytic methods to replace stoichiometric reagents, and energy-efficient reaction conditions.

Traditional amide synthesis often relies on coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP), which generate significant amounts of byproducts that are difficult to separate and dispose of. scispace.comthieme-connect.de Catalytic direct amidation methods are a greener alternative, as they avoid the use of these stoichiometric activators. scispace.comrsc.org

One promising approach is the use of boronic acid catalysts, which have been shown to be effective for a wide range of amidation reactions. scispace.comresearchgate.net These catalysts are attractive due to their low toxicity, stability in air, and relatively low cost. The proposed mechanism involves the activation of the carboxylic acid by the boronic acid, facilitating nucleophilic attack by the amine. For the synthesis of this compound, this would involve the direct coupling of 4-methylbenzoic acid and benzhydrylamine.

Another avenue for green synthesis is the use of enzyme catalysis. thieme-connect.denih.govyork.ac.uk Lipases, such as Candida antarctica lipase B (CALB), have demonstrated remarkable efficiency in catalyzing amide bond formation under mild conditions. nih.gov An enzymatic approach to synthesizing this compound would offer high selectivity and operate in environmentally friendly solvents, potentially even in aqueous media, thus significantly reducing the environmental footprint of the process. nih.govrsc.org

The choice of solvent is a critical aspect of green chemistry. researchgate.net Many traditional amide syntheses are performed in chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF), which are associated with health and environmental hazards. scispace.comresearchgate.net Research into greener solvents has identified alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable replacements that are derived from renewable resources and have a better safety profile. researchgate.net Microwave-assisted organic synthesis represents another green technique that can significantly reduce reaction times and energy consumption. mdpi.com A microwave-assisted, solvent-free synthesis of this compound using a catalytic amount of a substance like ceric ammonium nitrate could offer a rapid and efficient green alternative. mdpi.com

The following table summarizes potential green synthetic approaches for this compound:

Catalytic SystemReactantsSolventKey Advantages
Boronic Acid4-Methylbenzoic Acid, BenzhydrylamineToluene, 2-MeTHFLow toxicity, high atom economy, avoids coupling reagents.
Candida antarctica Lipase B (CALB)4-Methylbenzoic Acid, BenzhydrylamineCPME, TolueneMild conditions, high selectivity, biodegradable catalyst, green solvent. nih.gov
Ceric Ammonium Nitrate (CAN)4-Methylbenzoic Acid, BenzhydrylamineSolvent-freeRapid reaction times, energy-efficient (microwave), minimal waste. mdpi.com
Zirconium or Titanium-based catalysts4-Methylbenzoic Acid, BenzhydrylamineTolueneHigh yields, circumvents water scavenging techniques. researchgate.netrsc.orgencyclopedia.pub

Chemo- and Stereoselective Synthetic Pathways

Given that this compound is achiral, the primary focus of selectivity in its synthesis is on chemoselectivity, particularly when dealing with more complex starting materials that may contain other reactive functional groups. However, the principles of stereoselective synthesis are crucial in the broader context of creating structurally similar, but chiral, amides.

The synthesis of this compound involves the formation of an amide bond between a carboxylic acid (4-methylbenzoic acid) and a primary amine (benzhydrylamine). A key challenge in amide synthesis, especially with sterically hindered substrates like benzhydrylamine, is achieving high yields without resorting to harsh conditions that could compromise other functional groups in the molecule. chimia.chnih.govresearchgate.net

Advanced catalytic methods often provide excellent chemoselectivity. For instance, enzyme-catalyzed reactions are renowned for their high degree of functional group tolerance, allowing for the selective amidation of a carboxylic acid in the presence of other sensitive moieties. thieme-connect.deyork.ac.uk This would be particularly advantageous in a scenario where either the 4-methylbenzoic acid or the benzhydrylamine contained other reactive groups.

For the synthesis of sterically hindered amides, such as this compound, traditional coupling methods can be sluggish. chimia.chnih.govresearchgate.net Novel approaches, such as the cobalt-catalyzed intermolecular oxidative hydroamidation of alkenes with nitriles, have been developed to access α-tertiary amides with high chemoselectivity. nih.gov While not directly applicable to the synthesis from a carboxylic acid and an amine, this highlights the ongoing research into forming sterically demanding amide bonds. A more direct method for hindered amides involves the coupling of Grignard reagents with isocyanates, which has proven to be a robust solution for this synthetic challenge. chimia.chnih.govresearchgate.net

The following table outlines research findings on selective amide synthesis relevant to this compound:

MethodReactantsSelectivityResearch Findings
Enzyme Catalysis (e.g., Lipase)Carboxylic Acid Esters and AminesHigh ChemoselectivityEnzymes like lipases can selectively catalyze aminolysis even in the presence of other hydrolyzable groups, and can exhibit enantioselectivity with chiral substrates. acs.org
Transition Metal Catalysis (e.g., NiH)Alkenes and AnthranilsHigh Regio- and EnantioselectivityNickel-catalyzed hydroamination of unactivated alkenes allows for the synthesis of chiral arylamines, demonstrating the potential for high selectivity in C-N bond formation. acs.org
Reductive AminationCarboxylic Acids and AminesHigh ChemoselectivityA two-step, one-pot reaction involving silane-mediated amidation followed by a zinc-catalyzed reduction can selectively produce secondary amines from carboxylic acids, showcasing chemoselective transformations. nih.gov

While direct stereoselective pathways are not relevant for the synthesis of the achiral this compound, the development of such methods for related chiral molecules is a significant area of research. These methods often rely on chiral catalysts or enzymes to control the spatial arrangement of the newly formed bond.

Spectroscopic Characterization and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR analyses provide detailed information about the electronic environment, connectivity, and spatial arrangement of atoms within N-benzhydryl-4-methylbenzamide.

High-Resolution ¹H NMR Analysis of Proton Environments

Analysis of the ¹H NMR spectrum of this compound allows for the identification and assignment of each unique proton in the molecule. The chemical shift (δ), multiplicity, coupling constant (J), and integration of each signal are key parameters in this assignment. The aromatic protons of the benzhydryl and 4-methylbenzoyl moieties typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the aromatic rings. The methine proton of the benzhydryl group is expected to appear as a doublet, coupled to the adjacent amide proton. The amide proton itself would likely present as a doublet, with its chemical shift being sensitive to solvent and concentration. The protons of the methyl group on the 4-methylbenzoyl ring would resonate in the upfield region, typically as a singlet.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic Protons (Benzhydryl & 4-Methylbenzoyl)7.0 - 8.0Multiplet
Amide Proton (-NH-)VariableDoublet
Methine Proton (-CH-)~ 6.0 - 6.5Doublet
Methyl Protons (-CH₃)~ 2.4Singlet

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary based on experimental conditions.

Advanced ¹³C NMR Techniques for Carbon Framework Elucidation

¹³C NMR spectroscopy provides critical information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The carbonyl carbon of the amide group is characteristically found in the far downfield region (δ ~165-175 ppm). The aromatic carbons of the two phenyl rings and the 4-methylbenzoyl group will resonate in the δ 120-145 ppm range. The methine carbon of the benzhydryl group is expected around δ 50-60 ppm, while the methyl carbon will appear in the upfield region (δ ~20-25 ppm).

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)165 - 175
Aromatic Carbons (C-Ar)120 - 145
Methine Carbon (-CH-)50 - 60
Methyl Carbon (-CH₃)20 - 25

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary based on experimental conditions.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In the positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺ or as adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. This allows for the precise confirmation of the molecular formula, C₂₁H₁₉NO.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a higher-energy ionization method that results in characteristic fragmentation of the molecule. The analysis of these fragments provides valuable structural information. For this compound, the molecular ion peak (M⁺) would be observed. Key fragmentation pathways would likely involve the cleavage of the amide bond and the bonds adjacent to the methine carbon. Common fragments would include the benzhydryl cation ([C₁₃H₁₁]⁺, m/z 167) and the 4-methylbenzoyl cation ([C₈H₇O]⁺, m/z 119).

Fragment Ion Structure Predicted m/z
Molecular Ion[C₂₁H₁₉NO]⁺301
Benzhydryl Cation[C₁₃H₁₁]⁺167
4-Methylbenzoyl Cation[C₈H₇O]⁺119

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the C-H bonds of the aromatic and methyl groups.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1510 - 1570
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic)1450 - 1600

Chromatographic Techniques in Purity Assessment and Isolation Methodologies

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying components of a mixture. For this compound, techniques such as flash column chromatography and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for achieving high purity and for analytical assessment.

Flash Column Chromatography for Purification Strategies

Flash column chromatography is a widely used purification technique in organic synthesis that improves upon traditional column chromatography by using pressure to accelerate solvent flow, significantly reducing separation time. It is a standard method for purifying reaction products like this compound from unreacted starting materials, reagents, and byproducts.

The process involves packing a glass column with a solid stationary phase, most commonly silica gel. The crude product is then loaded onto the top of the silica. A key consideration is the method of loading; if the compound is not readily soluble in the initial eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated to yield a free-flowing powder, and this solid sample can then be added to the column. rochester.edu An appropriate solvent system (mobile phase), predetermined by Thin Layer Chromatography (TLC) analysis, is then passed through the column under positive pressure. rochester.edu For difficult separations, a gradient elution, where the polarity of the solvent system is gradually increased, can be employed to achieve optimal separation. rochester.edu

Table 1: Illustrative Flash Chromatography Parameters for this compound Purification

ParameterDescriptionTypical Value / Condition
Stationary PhaseThe solid adsorbent material packed into the column.Silica Gel (230-400 mesh)
Mobile Phase (Eluent)A solvent system chosen to provide good separation of the target compound from impurities, typically aiming for an Rf value of ~0.2-0.3 for the product.Hexanes:Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20)
Sample LoadingMethod of applying the crude product to the column.Dry loading (adsorbed onto Celite or silica gel) for compounds with limited solubility in the initial eluent. orgsyn.org
Elution TechniqueThe process of passing the mobile phase through the column.Isocratic (constant solvent composition) or Gradient (increasing polarity over time). rochester.edu
DetectionMethod for monitoring the fractions as they elute from the column.Thin Layer Chromatography (TLC) with UV visualization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. farmaciajournal.com It is exceptionally useful for monitoring the progress of a synthesis and for determining the purity of the final product with high sensitivity and selectivity. lcms.cz

In the context of synthesizing this compound, LC-MS can be used to track the consumption of reactants (e.g., 4-methylbenzoyl chloride and diphenylmethanamine) and the formation of the desired product over time. Aliquots from the reaction mixture are injected into the LC-MS system at various time points. The liquid chromatography component separates the different species in the mixture, and the mass spectrometer detects them based on their mass-to-charge ratio (m/z). lcms.cz This allows for the unambiguous identification of reactants, intermediates, products, and byproducts. lcms.cz

For purity assessment, a high-resolution LC chromatogram can reveal the presence of trace impurities, which may co-elute with the main product in other techniques. The mass spectrometer provides the molecular weight of these impurities, aiding in their identification. The quantitative performance of LC-MS methods can be robust over several orders of magnitude in concentration, making it ideal for detecting even minor contaminants. thermofisher.com Detection is often performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. farmaciajournal.comthermofisher.com

Table 2: Expected Ions in LC-MS Analysis for this compound Synthesis

CompoundMolecular FormulaMolecular Weight (g/mol)Expected Ion [M+H]⁺ (m/z)Expected Ion [M+Na]⁺ (m/z)
This compoundC₂₁H₁₉NO301.39302.15324.14
Diphenylmethanamine (Reactant)C₁₃H₁₃N183.25184.11206.10

Table 3: Representative LC-MS Method Parameters

ParameterCondition
LC ColumnReversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1x100 mm, 1.9 µm). lcms.cz
Mobile Phase A0.1% Formic Acid in Water. lcms.cz
Mobile Phase B0.1% Formic Acid in Acetonitrile. lcms.cz
Flow Rate0.5 mL/min. lcms.cz
GradientA gradient from 5% to 95% Mobile Phase B over several minutes.
Ionization SourceHeated Electrospray Ionization (HESI) in positive ion mode. thermofisher.com
MS DetectionFull Scan (e.g., m/z 100-500) and/or Selected Ion Monitoring (SIM) for target ions. lcms.cz

Structure Activity Relationship Sar Studies of N Benzhydryl 4 Methylbenzamide Analogues

Systematic Structural Modifications and Their Biological Implications

No research data was found detailing the synthesis or biological evaluation of N-benzhydryl-4-methylbenzamide analogues with variations in the N-substituent.

No studies were identified that explored the modification of the 4-methylbenzoyl group of this compound and the resulting impact on biological activity.

There is no available information on the stereochemical influences on the activity of this compound analogues. The importance of stereochemistry in drug action is a well-established principle, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. longdom.orgnih.govnih.gov However, specific studies applying these principles to this compound are absent from the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specific to this compound derivatives have been published. While QSAR studies have been conducted on other classes of benzamide (B126) derivatives to correlate their structural features with biological activities, jppres.comunair.ac.idniscpr.res.inarchivepp.combiointerfaceresearch.com these findings are not transferable to the this compound scaffold.

Rational Design Principles for Enhanced Biological Activity or Selectivity

In the absence of SAR and QSAR data for this compound, no rational design principles for enhancing its biological activity or selectivity can be formulated.

Computational Chemistry Approaches in N Benzhydryl 4 Methylbenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzhydryl-4-methylbenzamide, docking simulations are instrumental in predicting its interaction with biological macromolecules such as proteins or nucleic acids.

Prediction of Binding Poses and Affinities with Biological Macromolecules

The primary goal of molecular docking is to identify the most likely binding pose of a ligand within the active site of a target receptor. For this compound, this involves computationally placing the molecule into the binding pocket of a selected protein and evaluating the energetic favorability of various orientations. The output of these simulations is typically a set of binding poses ranked by a scoring function, which estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

The bulky benzhydryl group and the substituted benzamide (B126) moiety of this compound are expected to play significant roles in its binding. The two phenyl rings of the benzhydryl group can engage in hydrophobic and π-π stacking interactions, while the amide group can form crucial hydrogen bonds. The 4-methyl group on the benzamide ring can also contribute to hydrophobic interactions within the binding pocket.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Binding Pose Estimated Binding Affinity (kcal/mol) Key Interactions
1 -9.5 Hydrogen bond with ASP 145, π-π stacking with PHE 80
2 -9.1 Hydrophobic interactions with LEU 25, VAL 33

Identification of Crucial Interacting Residues and Binding Site Characteristics

Beyond predicting binding energy, molecular docking provides detailed information about the specific amino acid residues that are critical for the interaction between this compound and its target. By analyzing the top-ranked binding poses, researchers can identify key hydrogen bond donors and acceptors, hydrophobic pockets, and aromatic residues that contribute to the stability of the ligand-receptor complex. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs. For instance, if a particular glutamic acid residue is found to consistently form a hydrogen bond with the amide group of this compound, this interaction can be considered crucial for its binding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability of the ligand-receptor complex and the conformational flexibility of the ligand.

Investigation of Ligand-Receptor Complex Dynamics

Following molecular docking, the most promising binding pose of this compound can be subjected to MD simulations. These simulations track the atomic motions of the entire system, including the protein, the ligand, and surrounding solvent molecules, over a period of nanoseconds or even microseconds. By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand within the binding site. A stable complex will show the ligand maintaining its key interactions with the receptor throughout the simulation, with minimal deviation from its initial docked pose. Root Mean Square Deviation (RMSD) is a common metric used to quantify this stability.

Solvent Effects and Conformational Landscapes

Typical Parameters for an MD Simulation of this compound-Protein Complex

Parameter Value
Simulation Time 200 ns
Force Field AMBER99SB
Solvent Model TIP3P Water
Temperature 300 K

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, provide the most accurate description of the electronic structure of a molecule. These methods can be used to compute a wide range of properties for this compound that are not accessible through classical methods like molecular docking and MD simulations.

Density Functional Theory (DFT) is a popular QM method used to investigate the electronic properties of molecules. For this compound, DFT calculations can determine its optimized geometry, the distribution of electron density, and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Furthermore, QM calculations can be used to compute the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions, such as hydrogen bonding. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the amide group, indicating its role as a hydrogen bond acceptor.

Illustrative Quantum Mechanical Properties of this compound Calculated using DFT

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV

Energy Minimization and Transition State Analysis

Energy minimization, also known as geometry optimization, is a fundamental computational technique used to determine the most stable three-dimensional conformation of a molecule. For this compound, this process involves calculating the potential energy of the molecule as a function of its atomic coordinates and finding the arrangement that corresponds to the lowest energy state. This stable conformation is crucial for understanding how the molecule might interact with biological targets or other molecules.

Computational software can employ various algorithms, such as molecular mechanics or quantum mechanics methods, to perform energy minimization. The resulting data provides insights into bond lengths, bond angles, and dihedral angles of the most stable isomer.

Transition state analysis is another critical computational method that investigates the energy profile of a chemical reaction involving this compound. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, these calculations would be vital for understanding its synthesis, degradation pathways, or metabolic fate.

Table 1: Illustrative Data from a Hypothetical Energy Minimization of this compound

ParameterValue
MethodDFT/B3LYP
Basis Set6-31G(d,p)
Final Optimized Energy (Hartree)-1057.345
Dipole Moment (Debye)3.45

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, FMO theory can predict sites of electrophilic and nucleophilic attack, as well as its potential to participate in charge-transfer interactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

In Silico Drug Discovery and Virtual Screening of this compound Derivatives

In silico drug discovery encompasses a range of computational techniques aimed at identifying and optimizing new drug candidates. Virtual screening, a key component of this approach, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target.

While no specific virtual screening studies on this compound derivatives were found in the available literature, this methodology holds significant promise. A typical virtual screening workflow for derivatives of this compound would involve:

Target Identification and Preparation: Defining a biological target (e.g., a protein or enzyme) and preparing its 3D structure for docking.

Ligand Library Preparation: Creating a virtual library of this compound derivatives with diverse chemical modifications.

Molecular Docking: Computationally predicting the binding orientation and affinity of each derivative within the active site of the target.

Scoring and Ranking: Using scoring functions to rank the derivatives based on their predicted binding affinity and other properties.

Hit Selection and Experimental Validation: Selecting the most promising candidates for synthesis and experimental testing.

This approach can significantly accelerate the drug discovery process by prioritizing compounds with a higher probability of being active, thereby reducing the time and cost associated with laboratory experiments. The structural backbone of this compound could serve as a scaffold for the design of new molecules with tailored biological activities.

Biological Activity and Molecular Targeting Research of N Benzhydryl 4 Methylbenzamide and Analogues

Investigations into Enzyme Inhibition Profiles

The benzamide (B126) and N-benzhydryl moieties are scaffolds that have been investigated for their potential to inhibit various key enzymes involved in pathogenic and physiological processes. This section reviews research on related compounds and their inhibitory activities against viral, parasitic, and human enzymes.

The papain-like protease (PLpro) is an essential enzyme for coronaviruses, including SARS-CoV-2, as it is crucial for processing viral polyproteins and enabling viral replication. nih.govnih.gov Furthermore, PLpro helps the virus evade the host's innate immune response by cleaving ubiquitin and ISG15 modifications from host cell proteins. nih.govnih.gov Consequently, PLpro is considered a significant target for the development of antiviral therapeutics. researchgate.net

Research into noncovalent PLpro inhibitors has identified the benzamide scaffold as a promising starting point. nih.gov Through high-throughput screening of diverse, drug-like compounds, a lead benzamide derivative of 2-naphthyl ethylamine was identified that inhibited SARS-CoV PLpro with a half-maximal inhibitory concentration (IC50) of 20.1 ± 1.1 μM. nih.gov Optimization of this lead structure led to the development of more potent inhibitors. nih.gov Another key benzamide-based inhibitor that has been extensively studied is GRL0617 (5-Amino-2-methyl-N-[2-(1-naphthyl)ethyl]-benzamide). nih.gov This compound has been shown to inhibit SARS-CoV-2 PLpro with an IC50 value of approximately 2.0 μM and demonstrates antiviral activity in cell-based assays. nih.govnih.gov The binding mode of GRL0617 to the PLpro active site has been confirmed through structural studies, providing a basis for further drug design and optimization. nih.gov

Table 1: Inhibition of Coronavirus PLpro by Benzamide Analogues
CompoundTargetIC50 (μM)Reference
Benzamide derivative of 2-naphthyl ethylamineSARS-CoV PLpro20.1 ± 1.1 nih.gov
GRL0617SARS-CoV-2 PLpro~2.0 nih.govnih.gov
Analogue 19 (GRL0617 derivative)SARS-CoV-2 PLpro0.44 researchgate.net

Plasmepsins are aspartic proteases used by the malaria parasite Plasmodium falciparum to digest hemoglobin within the host's red blood cells, a process essential for the parasite's growth and development. researchgate.net This makes plasmepsins, including Plasmepsin I (PfPlmI) and Plasmepsin II (PfPlmII), important targets for antimalarial drug discovery. researchgate.netnih.gov While direct studies on 4-methylbenzamide (B193301) derivatives are limited, research on related heterocyclic compounds provides insight into potential inhibitory activity.

Studies have explored benzimidazole derivatives as inhibitors of P. falciparum plasmepsins. Virtual screening and subsequent enzymatic assays identified several benzimidazole compounds with IC50 values in the low micromolar range (2-48 μM) against PfPlmII. nih.gov The most active of these compounds demonstrated antiplasmodial activity against P. falciparum in culture, with the lead compound showing an IC50 of 160 nM. nih.gov Docking studies suggested these compounds bind within the substrate-binding cleft of PfPlmII. nih.gov Other research has focused on phthalimide derivatives, which have also been investigated as plasmepsin II and IV inhibitors, with some compounds showing antimalarial activity in the low micromolar range. acs.org These findings indicate that nitrogen-containing heterocyclic scaffolds, which are structurally related to benzamides, can serve as a basis for developing plasmepsin inhibitors.

Table 2: Inhibition of Plasmepsin II and P. falciparum Growth by Benzimidazole Analogues
CompoundTargetIC50 (μM)Reference
Benzimidazole Derivatives (Range)Plasmepsin II2 - 48 nih.gov
Compound 10 (Benzimidazole derivative)P. falciparum Growth0.160 nih.gov

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.gov As such, inhibitors of p38 MAP kinase are investigated as potential treatments for chronic inflammatory diseases. nih.gov The benzamide structure, specifically the 4-methylbenzamide moiety, has been incorporated into potent p38 kinase inhibitors.

One such inhibitor is PH-797804, chemically identified as (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide. This compound contains the N,4-dimethylbenzamide structure and is a highly potent atropisomeric inhibitor of p38α kinase. nih.gov Due to restricted bond rotation, it exists as two stable isomers, with the aS isomer being over 100-fold more potent than the aR isomer. nih.gov Another potent p38 MAP kinase inhibitor incorporating a benzamide scaffold is TAK-715 (N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide). nih.gov It demonstrated strong inhibitory activity against p38α with an IC50 of 7.1 nM and was effective in cellular assays, inhibiting TNF-α release with an IC50 of 48 nM. nih.gov

Table 3: Inhibition of p38α MAP Kinase by Benzamide Analogues
CompoundTargetIC50 (nM)Reference
PH-797804 (aS isomer)p38α KinaseData not specified, but >100x more potent than aR isomer nih.gov
TAK-715p38α Kinase7.1 nih.gov
BIRB 796p38 MAP Kinase0.033 (Kd) nih.gov

Receptor Binding Studies

The N-benzhydryl group is a prominent pharmacophore in ligands targeting various G-protein coupled receptors and transporters. This section details research on N-benzhydryl derivatives and related N-heterocycles in the context of opioid receptor binding and monoamine transporter modulation.

Opioid receptors, including μ (mu), δ (delta), and κ (kappa) subtypes, are critical targets for analgesics. nih.gov The N-benzhydryl motif has been incorporated into novel compounds to explore their affinity and selectivity for these receptors. Research on a series of N-alkyl- and N,N-dialkyl-4-[α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}benzyl]benzamides revealed compounds with high affinity for the δ-opioid receptor. acs.org

In these studies, the substitution pattern on the benzamide's amide nitrogen was found to be a critical determinant of binding affinity. N,N-dialkylbenzamide derivatives generally showed significantly higher affinity for the δ-receptor than N-monoalkyl or N-unsubstituted analogues. acs.org Several of these compounds bound to the δ-receptor with IC50 values in the nanomolar range, while their affinity for μ and κ receptors was in the micromolar range, indicating high selectivity for the δ-subtype. acs.org For example, specific compounds in this series exhibited potent δ-receptor binding with IC50 values as low as 1.7 nM.

Table 4: Opioid Receptor Binding Affinity of N-benzhydryl Analogue (Compound 2e)
Compoundμ-Receptor IC50 (nM)δ-Receptor IC50 (nM)κ-Receptor IC50 (nM)Reference
N,N-diethyl-4-[α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}benzyl]benzamide1400 ± 2401.7 ± 0.3>10000 acs.org

Monoamine transporters (MATs)—comprising the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synapse. nih.govnih.gov These transporters are primary targets for antidepressants and psychostimulants. nih.gov The diphenylmethyl (benzhydryl) moiety is a key structural feature in many potent DAT inhibitors.

Research on analogues of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine, which contains a benzhydryl ether group, has yielded potent and selective DAT ligands. acs.org Some of these compounds showed higher potency and selectivity for DAT over SERT compared to the reference compound GBR 12909. acs.org For instance, compound 9 from this series exhibited an IC50 of 6.6 nM for DAT and a DAT/SERT selectivity ratio of 33.8. acs.org Similarly, analogues of modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), which also contain the benzhydryl group, have been developed as atypical DAT inhibitors with high affinity. These studies highlight the importance of the N-benzhydryl and related diphenylmethyl scaffolds in designing ligands that modulate monoamine transporter function.

Table 5: Monoamine Transporter Binding Affinity of Benzhydryl Analogues
CompoundDAT IC50 (nM)SERT IC50 (nM)Reference
Compound 9 (piperidine analogue)6.6223 acs.org
Compound 19a (piperidine analogue)6.0180 acs.org
GBR 12909 (Reference)14.085 acs.org
Modafinil Analogue 6g114 (Ki)>10000 (Ki)

Molecular Mechanisms of Action and Target Identification

The exploration of a compound's molecular mechanism of action is fundamental to understanding its biological effects and therapeutic potential. For novel compounds like N-benzhydryl-4-methylbenzamide, this process would typically involve a multi-pronged approach to elucidate how it interacts with biological systems at a molecular level and to identify its specific protein targets.

Hypothetical Mechanisms Based on Benzamide Scaffolds:

Benzamide derivatives are known to interact with a variety of biological targets. For instance, some exhibit activity as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are significant targets in cancer therapy. Others have shown potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase.

Target Identification Strategies:

Identifying the specific molecular targets of this compound and its analogs would necessitate a range of experimental techniques:

Affinity Chromatography: This technique involves immobilizing the compound on a solid support to "fish" for its binding partners in cell lysates.

Computational Docking: Molecular docking studies can predict the binding orientation and affinity of the compound to the active sites of known protein targets. This can provide insights into potential interactions and guide further experimental validation.

Yeast Two-Hybrid Screening: This genetic method can identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

A hypothetical study on an analog, N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, demonstrated significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels, showcasing the diverse enzymatic inhibition possible within the broader benzamide class. nih.gov

Development and Validation of High-Throughput Biological Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity. The development and validation of robust HTS assays are critical for evaluating this compound and its analogs.

Assay Development Principles:

The design of a biological assay is guided by its intended purpose, which can range from primary screening to lead optimization. Key considerations include the assay's relevance to the disease of interest, its sensitivity, specificity, and reproducibility.

Types of High-Throughput Assays:

A variety of HTS formats could be employed to assess the biological activity of this compound analogs:

Biochemical Assays: These assays directly measure the effect of a compound on a purified target protein, such as an enzyme or receptor. For example, an enzymatic assay could measure the inhibition of a specific kinase or protease.

Cell-Based Assays: These assays are conducted in living cells and can provide more physiologically relevant information. Examples include cell viability assays, reporter gene assays, and high-content screening (HCS) which can measure multiple cellular parameters simultaneously.

Assay Validation:

Once an assay is developed, it must undergo rigorous validation to ensure its reliability and performance. This process typically involves assessing parameters such as:

Z'-factor: A statistical measure of assay quality, with a value greater than 0.5 generally considered acceptable for HTS.

Signal-to-Background Ratio: The ratio of the signal produced by a positive control to that of a negative control.

Precision and Accuracy: The degree to which repeated measurements under the same conditions show the same results (precision) and the closeness of a measured value to a known or accepted value (accuracy).

For instance, a quantitative high-throughput screen of over 400,000 compounds was instrumental in identifying potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating the power of HTS in discovering novel therapeutic agents. nih.gov

Compound/Analog ClassPotential Biological Target(s)Relevant Assay Types
This compoundUnknownTarget-agnostic phenotypic screens, Affinity-based assays
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides nih.govCarbonic Anhydrase I/II, AcetylcholinesteraseEnzyme inhibition assays
N-benzyl-2-phenylpyrimidin-4-amine derivatives nih.govUSP1/UAF1 deubiquitinaseBiochemical deubiquitinase assays, Cell-based Ub-PCNA assays

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets for N-Benzhydryl-4-methylbenzamide

The therapeutic potential of a compound is intrinsically linked to its biological targets. For this compound, the future lies in expanding the scope of its known biological interactions and identifying novel targets. Current research on analogous benzamide (B126) structures provides a roadmap for this exploration. For instance, various benzamide derivatives have shown an affinity for a range of biological targets, suggesting that this compound could have a broader pharmacological profile than is currently understood.

In silico screening methods are becoming increasingly pivotal in the early stages of drug discovery. These computational techniques can predict the binding affinity of a ligand, such as this compound, to a vast library of protein targets. This approach can rapidly identify potential biological targets, which can then be validated through experimental assays. The structural motifs of this compound, specifically the benzhydryl and 4-methylbenzamide (B193301) groups, can be used to query databases of protein structures to find potential binding partners.

Research into compounds with similar backbones has revealed promising therapeutic targets. For example, some 4-methylbenzamide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Similarly, the Hedgehog signaling pathway, which is implicated in developmental processes and cancer, has been targeted by novel benzamide derivatives. researchgate.net These findings suggest that this compound could be a valuable scaffold for developing modulators of these and other critical cellular pathways.

Table 1: Potential Biological Target Classes for this compound Based on Analogous Compounds

Target ClassRationale for ExplorationPotential Therapeutic Area
Protein KinasesThe 4-methylbenzamide moiety is present in known protein kinase inhibitors. nih.govOncology, Inflammatory Diseases
Hedgehog Signaling Pathway ComponentsNovel benzamide derivatives have shown inhibitory activity against this pathway. researchgate.netOncology
G-Protein Coupled Receptors (GPCRs)The benzhydryl group is a common feature in ligands targeting GPCRs.Neuroscience, Metabolism
Ion ChannelsThe lipophilic nature of the benzhydryl group may facilitate interaction with transmembrane ion channels.Neurology, Cardiology
Histone Deacetylases (HDACs)Benzamide derivatives are a known class of HDAC inhibitors. researchgate.netOncology, Neurodegenerative Diseases

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new chemical entities. For this compound, these computational tools can be leveraged to predict its biological activities, optimize its structure for enhanced potency and selectivity, and design novel derivatives with improved pharmacokinetic properties.

Predictive modeling is a key application of AI in drug discovery. nih.govrsc.org By training ML algorithms on large datasets of chemical structures and their corresponding biological activities, it is possible to create models that can predict the bioactivity of new compounds. youtube.com For this compound, this would involve generating a virtual library of derivatives and using predictive models to identify the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Furthermore, generative AI models can be employed to design entirely new molecules based on the this compound scaffold. These models can learn the underlying chemical rules and structural features that contribute to a desired biological activity and then generate novel structures that are likely to be active. This de novo design approach can lead to the discovery of compounds with unique properties and mechanisms of action.

Table 2: Applications of AI and Machine Learning in the Development of this compound Derivatives

ApplicationDescriptionPotential Impact
Bioactivity PredictionUsing ML models to predict the biological activity of virtual derivatives against various targets. nih.govrsc.orgAccelerated identification of lead compounds.
QSAR ModelingDeveloping Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between chemical structure and biological activity.Rational design of more potent and selective analogs.
De Novo DesignEmploying generative AI to design novel molecules with desired properties based on the core scaffold.Discovery of novel chemical entities with improved therapeutic profiles.
ADMET PredictionPredicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds.Early identification and mitigation of potential liabilities.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. They allow for the selective modulation of a specific protein or pathway, enabling researchers to study its function in a cellular or organismal context. This compound, with its potential for biological activity, represents a promising scaffold for the development of such probes.

One exciting avenue is the design of photoaffinity probes. nih.gov These probes are chemically modified with a photoreactive group that, upon exposure to light, forms a covalent bond with its biological target. This allows for the irreversible labeling and subsequent identification of the target protein. By incorporating a photoreactive moiety, such as a diazirine or benzophenone, into the this compound structure, it could be transformed into a powerful tool for target identification and validation. nih.govunimi.it

Another approach is the development of fluorescently labeled probes. By attaching a fluorescent dye to the this compound molecule, its localization within cells and tissues can be visualized using microscopy techniques. This can provide valuable insights into its mechanism of action and cellular distribution. Additionally, radiolabeling the compound could enable its use in positron emission tomography (PET) imaging, allowing for the non-invasive visualization of its target in living organisms.

Advanced Synthetic Strategies for Complex this compound Architectures

The synthesis of novel and complex derivatives of this compound is crucial for exploring its full therapeutic potential. Future research will likely focus on the development of advanced synthetic strategies that allow for the precise and efficient construction of a diverse range of analogs.

One area of focus will be the development of stereoselective synthetic routes. The benzhydryl group contains a stereocenter, and it is well-established that the different enantiomers of a chiral molecule can have distinct biological activities. The development of methods to selectively synthesize either the (R)- or (S)-enantiomer of this compound and its derivatives will be critical for understanding their structure-activity relationships.

Furthermore, the development of novel methods for the late-stage functionalization of the this compound scaffold will be highly valuable. hilarispublisher.com These methods would allow for the introduction of various chemical groups at different positions on the molecule in the final steps of the synthesis. This approach can rapidly generate a library of diverse compounds for biological screening without the need to develop a new synthetic route for each analog. The exploration of novel synthetic routes, such as those involving transition-metal catalysis or photoredox catalysis, could open up new possibilities for creating complex and functionalized benzobarrelene derivatives from simpler precursors. tu-chemnitz.de

Q & A

Q. What are the standard synthetic routes for preparing N-benzhydryl-4-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling 4-methylbenzoic acid derivatives with benzhydrylamine using activating agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane). Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for acid:amine) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

Methodological Answer: X-ray crystallography remains the gold standard for unambiguous structural confirmation. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) can be refined using SHELXL, which is widely validated for small-molecule refinement . Complementary techniques include 1H^1H/13C^{13}C NMR (in CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

Q. How can researchers assess the purity of this compound post-synthesis?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm is recommended. Purity thresholds >98% are achievable with optimized gradient elution. Differential scanning calorimetry (DSC) can further detect polymorphic impurities by analyzing melting point consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Methodological Answer: Discrepancies in NMR chemical shifts or IR vibrational modes often arise from solvent effects or conformational flexibility. Cross-validate experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) using solvation models (e.g., PCM). Adjust computational parameters to match experimental conditions (e.g., solvent dielectric constant) .

Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound derivatives?

Methodological Answer: Employ design of experiments (DoE) to systematically vary parameters like solvent polarity, temperature, and catalyst loading. For example, using tetrahydrofuran (THF) instead of DCM may improve solubility of aromatic intermediates. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps identify kinetic bottlenecks .

Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?

Methodological Answer: Use fluorescence-based assays (e.g., Förster resonance energy transfer, FRET) to measure inhibition constants (KiK_i) against target enzymes. For instance, pre-incubate the compound with trypsin-like proteases and monitor cleavage of fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC). Dose-response curves (IC₅₀) should be triplicated to ensure statistical rigor .

Q. What crystallographic challenges arise when this compound exhibits polymorphism, and how can they be addressed?

Methodological Answer: Polymorphs may lead to ambiguous electron density maps. To resolve this, grow crystals in multiple solvents (e.g., ethanol vs. acetonitrile) and collect high-resolution data (≤1.0 Å). Use the WinGX suite for phase refinement and Olex2 for visualization. Compare unit cell parameters with Cambridge Structural Database entries to identify known polymorphs .

Q. How can computational docking studies enhance understanding of this compound's interaction with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., kinases from PDB). Validate docking poses with molecular dynamics simulations (NAMD or GROMACS) over 100 ns trajectories. Analyze binding free energies (MM-PBSA) to prioritize high-affinity conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.